molecular formula C17H16N2O5S B2834337 2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid CAS No. 852696-34-5

2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid

Cat. No.: B2834337
CAS No.: 852696-34-5
M. Wt: 360.38
InChI Key: SZVIIIPDEBSBNJ-UHFFFAOYSA-N
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Description

This compound features a nicotinic acid core (pyridine-3-carboxylic acid) linked via a thioether (-S-) group to a 2-oxoethylamide moiety. The amide nitrogen is substituted with a 4-(ethoxycarbonyl)phenyl group, introducing both ester and aromatic functionalities. Its molecular formula is inferred as C₁₇H₁₆N₂O₅S (exact mass ~360.39 g/mol), though this is extrapolated from analogs in the evidence .

Properties

IUPAC Name

2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-2-24-17(23)11-5-7-12(8-6-11)19-14(20)10-25-15-13(16(21)22)4-3-9-18-15/h3-9H,2,10H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVIIIPDEBSBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid typically involves multiple steps, starting with the preparation of the ethoxycarbonyl-substituted phenylamine. This intermediate is then reacted with nicotinic acid derivatives under controlled conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, thionyl chloride, and various catalysts to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-[(2-Oxo-2-phenylethyl)thio]nicotinic Acid

  • Structure : Replaces the 4-(ethoxycarbonyl)phenyl group with a simple phenyl ring.
  • Molecular Formula: C₁₄H₁₁NO₃S (273.31 g/mol) .
  • Electronic Effects: The electron-withdrawing ethoxycarbonyl group may reduce electron density on the aromatic ring, altering reactivity in substitution reactions. Biological Implications: The phenyl analog lacks the ester group, which is often hydrolyzed in vivo to active carboxylic acids (a common prodrug strategy).

2-(2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-2-hydroxysuccinic Acid

  • Structure : Replaces nicotinic acid with hydroxysuccinic acid.
  • Molecular Formula: C₁₅H₁₇NO₈ (339.3 g/mol) .
  • Key Differences :
    • Acid Character : Succinic acid (aliphatic dicarboxylic acid) has lower acidity (pKa ~4.2 and 5.6) compared to nicotinic acid (pKa ~2.1 for carboxylic acid and 4.8 for pyridinium proton).
    • Aromatic Interactions : The absence of the pyridine ring eliminates π-π stacking or charge-transfer interactions critical for binding in some biological targets.

2-([2-(4-METHOXYANILINO)-2-OXO-1-PHENYLETHYL]SULFANYL)ACETIC ACID

  • Structure : Features an acetic acid group instead of nicotinic acid and a methoxyphenyl substituent.
  • Molecular Formula: C₁₇H₁₇NO₄S (331.39 g/mol) .
  • Key Differences :
    • Acid Strength : Acetic acid (pKa ~2.5) is less acidic than nicotinic acid, affecting ionization under physiological conditions.
    • Substituent Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing ethoxycarbonyl group, which may influence metabolic stability.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound C₁₇H₁₆N₂O₅S* ~360.39 Nicotinic acid, thioether, ethoxycarbonyl High polarity, prodrug potential
2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid C₁₄H₁₁NO₃S 273.31 Nicotinic acid, thioether, phenyl Moderate lipophilicity
2-(2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-2-hydroxysuccinic Acid C₁₅H₁₇NO₈ 339.3 Succinic acid, ethoxycarbonyl Enhanced solubility, dual acidity
2-([2-(4-Methoxy-anilino)-2-oxoethyl]sulfanyl)acetic acid C₁₇H₁₇NO₄S 331.39 Acetic acid, methoxyphenyl, thioether Electron-rich aromatic system

*Inferred from analogs in .

Research Findings and Implications

  • Metabolic Stability : The ethoxycarbonyl group in the target compound may undergo hydrolysis to a carboxylic acid in vivo, a feature observed in prodrugs like benzocaine derivatives .
  • Binding Interactions : The pyridine ring in nicotinic acid derivatives facilitates interactions with metal ions or aromatic residues in enzymes, as seen in studies on similar thioether-linked compounds .

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